An In-depth Technical Guide to m-PEG6-thiol: Structure, Properties, and Applications
An In-depth Technical Guide to m-PEG6-thiol: Structure, Properties, and Applications
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with six ethylene glycol units (m-PEG6-thiol), a versatile heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core structure, physicochemical properties, and key applications, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties of m-PEG6-thiol
m-PEG6-thiol is a chemical compound characterized by a methoxy-terminated polyethylene glycol (PEG) chain composed of six repeating ethylene glycol units, with a thiol group at the opposite terminus. This structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation through its thiol group. The hydrophilic nature of the PEG spacer enhances the solubility of the molecule in aqueous media.[1][2]
The thiol group is highly reactive towards a variety of functional groups, including maleimides, vinyl sulfones, and o-pyridyl disulfides (OPSS), forming stable covalent bonds.[1][2] Furthermore, the thiol moiety exhibits a strong affinity for transition metal surfaces, enabling the functionalization of gold and silver nanoparticles.[1]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for m-PEG6-thiol, compiled from various sources.
| Property | Value | References |
| Chemical Formula | C13H28O6S | |
| Molecular Weight | Approximately 312.4 g/mol | |
| CAS Number | 441771-60-4 | |
| Appearance | Colorless to light yellow liquid or semi-solid | |
| Purity | Typically >90% | |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | |
| Storage Conditions | -20°C for long-term storage |
Key Applications and Experimental Protocols
The unique properties of m-PEG6-thiol make it a valuable tool in a range of applications, from surface modification to the construction of complex bioconjugates.
Surface Modification of Gold Nanoparticles
The strong affinity of the thiol group for gold surfaces makes m-PEG6-thiol an ideal candidate for the surface functionalization of gold nanoparticles (AuNPs). This "PEGylation" process enhances the stability of the nanoparticles in biological media by preventing aggregation and reduces non-specific protein adsorption.
This protocol provides a general procedure for the surface modification of gold nanoparticles with m-PEG6-thiol.
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Preparation of Gold Nanoparticles: Synthesize gold nanoparticles (e.g., by citrate reduction of chloroauric acid) to the desired size and concentration.
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Preparation of m-PEG6-thiol Solution: Prepare a stock solution of m-PEG6-thiol in a suitable solvent, such as deionized water or ethanol. The concentration will depend on the desired surface coverage and the concentration of the gold nanoparticle solution.
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Conjugation Reaction:
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To the gold nanoparticle solution, add the m-PEG6-thiol solution dropwise while stirring. A typical molar excess of m-PEG6-thiol to nanoparticles is used to ensure complete surface coverage.
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Allow the reaction to proceed for several hours (e.g., 4-12 hours) at room temperature with continuous stirring.
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Purification:
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Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
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Remove the supernatant containing unreacted m-PEG6-thiol.
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Resuspend the nanoparticle pellet in a fresh buffer solution (e.g., phosphate-buffered saline, PBS).
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Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound m-PEG6-thiol.
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Characterization: Characterize the m-PEG6-thiol functionalized gold nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to confirm size and stability, and transmission electron microscopy (TEM) for morphology.
Bioconjugation via Thiol-Maleimide Chemistry
One of the most common applications of m-PEG6-thiol is its reaction with maleimide-functionalized molecules to form stable thioether bonds. This highly specific reaction is widely used to conjugate m-PEG6-thiol to proteins, peptides, and other biomolecules that have been modified to contain a maleimide group.
This protocol outlines the steps for conjugating m-PEG6-thiol to a protein that has been functionalized with a maleimide group.
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Preparation of Maleimide-Activated Protein: Dissolve the maleimide-activated protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. The buffer should be free of any thiol-containing reagents.
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Preparation of m-PEG6-thiol Solution: Prepare a stock solution of m-PEG6-thiol in the same buffer as the protein.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of m-PEG6-thiol to the maleimide-activated protein solution.
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Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
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Purification:
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Remove the excess unreacted m-PEG6-thiol and other small molecules by size-exclusion chromatography (SEC) or dialysis.
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Collect the fractions containing the purified protein-PEG conjugate.
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Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, and functional assays relevant to the protein of interest.
Role in Proteolysis Targeting Chimeras (PROTACs)
m-PEG6-thiol serves as a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The m-PEG6-thiol can be incorporated as part of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The length and composition of this linker are critical for the efficacy of the PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Synthesis of a PROTAC using m-PEG6-thiol
The following diagram outlines a representative workflow for the synthesis of a PROTAC where m-PEG6-thiol is used as a component of the linker.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing m-PEG6-thiol.
